molecular formula C6H8 B1197316 Methylcyclopentadiene CAS No. 26519-91-5

Methylcyclopentadiene

Cat. No. B1197316
CAS RN: 26519-91-5
M. Wt: 80.13 g/mol
InChI Key: NFWSQSCIDYBUOU-UHFFFAOYSA-N
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Patent
US04604490

Procedure details

At 170° C., 156 g of propylene were reacted with 243 g of dimethyldicyclopentadiene for 20 hours, and by vacuum distillation 93 g of dimethylnorbornene were obtained. Then, 91 g of the thus prepared dimethylnorbornene were reacted with 135 g of dimethyldicyclopentadiene at 165° C. for 20 hours, and for the resultant reaction liquid, vacuum distillation was carried out to obtain 73 g of a 1:1 adduct of dimethylnorbornene and methylcyclopentadiene, i.e., a 2:1 adduct of methylcyclopentadiene and propylene at a boiling point of 97° C./2 mmHg.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CC.C[CH:5]1C(C)=[CH:11][CH:10]2[CH:6]1[CH:7]1[CH:15]=[CH:14][CH:9]2[CH2:8]1.[CH3:16][C:17]1[CH:22]2[CH2:23][CH:19](CC2)[C:18]=1C>>[CH3:11][C:10]1[CH:9]2[CH2:8][CH:7]([CH2:15][CH2:14]2)[C:6]=1[CH3:5].[CH3:16][C:17]1[CH2:22][CH:23]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C=CC
Name
Quantity
243 g
Type
reactant
Smiles
CC1C2C3CC(C2C=C1C)C=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2CCC1C2)C
Name
Quantity
135 g
Type
reactant
Smiles
CC1C2C3CC(C2C=C1C)C=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation 93 g of dimethylnorbornene
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
for the resultant reaction liquid, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2CCC1C2)C
Name
Type
product
Smiles
CC1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04604490

Procedure details

At 170° C., 156 g of propylene were reacted with 243 g of dimethyldicyclopentadiene for 20 hours, and by vacuum distillation 93 g of dimethylnorbornene were obtained. Then, 91 g of the thus prepared dimethylnorbornene were reacted with 135 g of dimethyldicyclopentadiene at 165° C. for 20 hours, and for the resultant reaction liquid, vacuum distillation was carried out to obtain 73 g of a 1:1 adduct of dimethylnorbornene and methylcyclopentadiene, i.e., a 2:1 adduct of methylcyclopentadiene and propylene at a boiling point of 97° C./2 mmHg.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CC.C[CH:5]1C(C)=[CH:11][CH:10]2[CH:6]1[CH:7]1[CH:15]=[CH:14][CH:9]2[CH2:8]1.[CH3:16][C:17]1[CH:22]2[CH2:23][CH:19](CC2)[C:18]=1C>>[CH3:11][C:10]1[CH:9]2[CH2:8][CH:7]([CH2:15][CH2:14]2)[C:6]=1[CH3:5].[CH3:16][C:17]1[CH2:22][CH:23]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C=CC
Name
Quantity
243 g
Type
reactant
Smiles
CC1C2C3CC(C2C=C1C)C=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2CCC1C2)C
Name
Quantity
135 g
Type
reactant
Smiles
CC1C2C3CC(C2C=C1C)C=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation 93 g of dimethylnorbornene
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
for the resultant reaction liquid, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2CCC1C2)C
Name
Type
product
Smiles
CC1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04604490

Procedure details

At 170° C., 156 g of propylene were reacted with 243 g of dimethyldicyclopentadiene for 20 hours, and by vacuum distillation 93 g of dimethylnorbornene were obtained. Then, 91 g of the thus prepared dimethylnorbornene were reacted with 135 g of dimethyldicyclopentadiene at 165° C. for 20 hours, and for the resultant reaction liquid, vacuum distillation was carried out to obtain 73 g of a 1:1 adduct of dimethylnorbornene and methylcyclopentadiene, i.e., a 2:1 adduct of methylcyclopentadiene and propylene at a boiling point of 97° C./2 mmHg.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CC.C[CH:5]1C(C)=[CH:11][CH:10]2[CH:6]1[CH:7]1[CH:15]=[CH:14][CH:9]2[CH2:8]1.[CH3:16][C:17]1[CH:22]2[CH2:23][CH:19](CC2)[C:18]=1C>>[CH3:11][C:10]1[CH:9]2[CH2:8][CH:7]([CH2:15][CH2:14]2)[C:6]=1[CH3:5].[CH3:16][C:17]1[CH2:22][CH:23]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C=CC
Name
Quantity
243 g
Type
reactant
Smiles
CC1C2C3CC(C2C=C1C)C=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2CCC1C2)C
Name
Quantity
135 g
Type
reactant
Smiles
CC1C2C3CC(C2C=C1C)C=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation 93 g of dimethylnorbornene
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
for the resultant reaction liquid, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2CCC1C2)C
Name
Type
product
Smiles
CC1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.